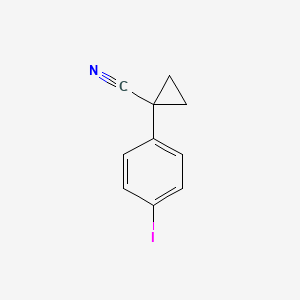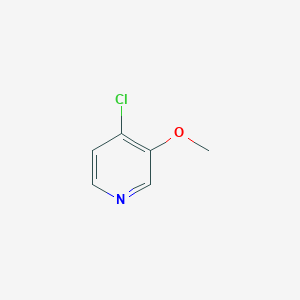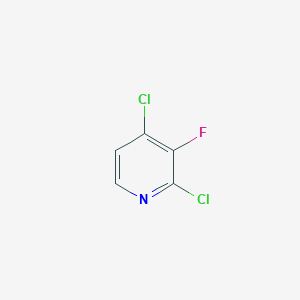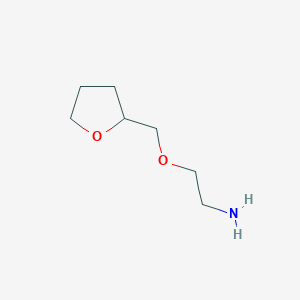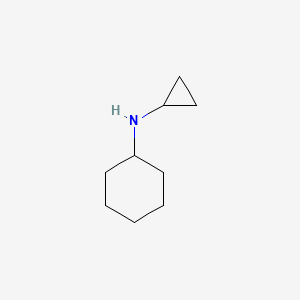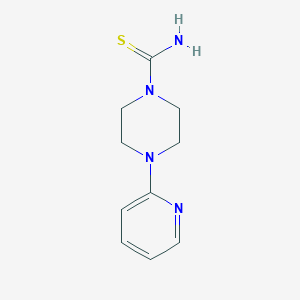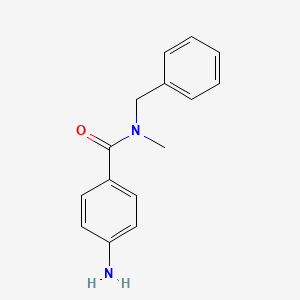
1-(2,6-Dichloro-3-fluorophenyl)éthanol
Vue d'ensemble
Description
1-(2,6-Dichloro-3-fluorophenyl)ethanol is a chemical compound that has been identified as a key intermediate in the synthesis of pharmacologically active molecules. It has been specifically mentioned in the context of PF-2341066, a potent inhibitor of c-Met/ALK, which is currently in clinical development . This compound's significance lies in its enantiomerically pure form, which is essential for the desired pharmacological activity.
Synthesis Analysis
The synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol has been achieved through a biotransformation-mediated process. This efficient four-step synthesis is notable for its ability to produce the compound in an enantiomerically pure form, which is crucial for its use as an intermediate in pharmaceutical manufacturing. The process has been scaled up to manufacture 6 kg of the title compound, demonstrating its viability for large-scale production. The synthesis can also be adapted to produce the (1R)-enantiomer, indicating its versatility .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 1-(2,6-Dichloro-3-fluorophenyl)ethanol, they do provide insights into the molecular structures of related compounds. For example, the molecular structure of a similar compound, 1-phenyl-2-(2-pyridyl)ethanol, was determined using IR, 1H-NMR, and single crystal X-ray diffraction, revealing that it crystallizes in a monoclinic system with a centrosymmetric space group. This suggests that similar analytical techniques could be employed to elucidate the molecular structure of 1-(2,6-Dichloro-3-fluorophenyl)ethanol .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving 1-(2,6-Dichloro-3-fluorophenyl)ethanol. However, the synthesis process of related compounds, such as the biotransformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol using a ketoreductase, indicates that enzymatic reactions can be effectively used to obtain high purity chiral alcohols, which are valuable intermediates in pharmaceutical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2,6-Dichloro-3-fluorophenyl)ethanol are not explicitly discussed in the provided papers. However, the successful synthesis and use of this compound as an intermediate in pharmaceutical applications suggest that it possesses the necessary stability and reactivity for such purposes. The enantiomerically pure form of the compound is particularly important for its physical properties, as it directly impacts the efficacy and safety profile of the pharmaceuticals it helps create .
Applications De Recherche Scientifique
Synthèse de Crizotinib
“1-(2,6-Dichloro-3-fluorophenyl)éthanol” est un intermédiaire dans la préparation synthétique du Crizotinib . Le Crizotinib est un inhibiteur dual puissant et sélectif de la kinase du facteur de transition épithéliale-mésenchymateuse (c-MET) et de la kinase du lymphome anaplastique (ALK), ce qui en fait un agent antitumoral potentiel .
Production industrielle à grande échelle
Le processus de synthèse du “this compound” est plus simple et plus raisonnable, ce qui le rend adapté à la production industrielle à grande échelle . L'intermédiaire peut être directement appliqué à l'étape suivante de la réaction sans être purifié, ce qui réduit le processus de post-traitement .
Récupération de l'agent de résolution et de l'acide phtalique
Dans le processus de synthèse du “this compound”, l'agent de résolution et l'acide phtalique peuvent tous deux être récupérés . Cela rend le processus global plus économique et plus respectueux de l'environnement .
Haute pureté optique
Ceci est particulièrement important dans les applications pharmaceutiques où la chiralité des molécules peut affecter considérablement leur activité biologique .
Utilisation comme élément de construction
“this compound” peut être utilisé comme élément de construction aryl fluoré . Cela en fait une matière première précieuse dans la synthèse d'un large éventail de composés organiques .
Synthèse de composés énantiomériquement purs
“this compound” peut être utilisé pour synthétiser la forme énantiomériquement pure de lui-même . Ceci est crucial dans le domaine de la chimie médicinale, où l'activité biologique d'une molécule peut souvent être attribuée à un seul de ses énantiomères .
Mécanisme D'action
Target of Action
1-(2,6-Dichloro-3-fluorophenyl)ethanol is a key intermediate in the synthesis of Crizotinib , an anti-cancer agent approved for the treatment of non-small cell lung carcinoma . The primary targets of this compound are therefore likely to be the same as Crizotinib, which are the c-Met and ALK proteins .
Mode of Action
Given its role as an intermediate in the synthesis of crizotinib, it can be inferred that it may interact with its targets (c-met and alk proteins) in a similar manner as crizotinib .
Biochemical Pathways
As an intermediate in the synthesis of crizotinib, it is likely involved in the same pathways that crizotinib affects, which include the c-met and alk signaling pathways .
Result of Action
As a key intermediate in the synthesis of crizotinib, its ultimate effect is likely to contribute to the inhibition of c-met and alk proteins, thereby inhibiting tumor growth .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYKRSASYNDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588143 | |
| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756520-66-8 | |
| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(2,6-Dichloro-3-fluorophenyl)ethanol in pharmaceutical chemistry?
A: 1-(2,6-Dichloro-3-fluorophenyl)ethanol serves as a key chiral building block in the synthesis of Crizotinib [, , , ]. Crizotinib is an antitumor drug that acts as an ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1) inhibitor, used in the treatment of specific types of lung cancer [, , ].
Q2: Why is the chirality of 1-(2,6-Dichloro-3-fluorophenyl)ethanol important in drug synthesis?
A: Chirality is crucial because different enantiomers (mirror image molecules) can have different biological activities. In the case of Crizotinib, only the (S)-enantiomer of 1-(2,6-Dichloro-3-fluorophenyl)ethanol is desired for its pharmacological activity [, ]. Utilizing the incorrect enantiomer can lead to reduced efficacy or even unintended side effects.
Q3: What are the common methods to synthesize enantiomerically pure (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?
A3: Several methods are employed to obtain the desired (S)-enantiomer:
- Catalytic Resolution: This method uses chiral catalysts like Boc-L-proline along with p-toluenesulfonic acid and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to selectively react with and separate the (S)-enantiomer from the racemic mixture of 1-(2,6-Dichloro-3-fluorophenyl)ethanol [, , ].
- Biotransformation: This approach utilizes enzymes to selectively convert one enantiomer, leaving the desired (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol in enantiomerically pure form [].
- Resolution using s-methylbenzylamine: This method involves reacting the racemic mixture with s-methylbenzylamine to form diastereomeric salts, which can be separated based on their different physical properties [].
Q4: What are the advantages of using bio-orthogonal chemistry to produce cross-linked enzymes for the synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?
A: Research suggests that using bio-orthogonal chemistry to create rapidly and precisely cross-linked enzymes (RP-CLEs) from cell lysate can be advantageous for synthesizing (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol []. This method allows for the rapid and precise incorporation of nonstandard amino acids (NSAAs) into the enzyme structure, potentially improving the enzyme's activity, stability, and selectivity.
Q5: Are there environmental concerns related to the synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethanol?
A: While the provided abstracts don't delve deep into environmental impacts, some synthesis methods highlight the importance of minimizing waste. For instance, the catalytic resolution method using Boc-L-proline is lauded for reducing waste and pollution compared to other methods []. This suggests a growing focus on developing greener and more sustainable synthetic routes for this important pharmaceutical intermediate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

